molecular formula C12H27ISn B1594055 Iodotributylstannane CAS No. 7342-47-4

Iodotributylstannane

Cat. No. B1594055
CAS RN: 7342-47-4
M. Wt: 417 g/mol
InChI Key: YHHVXVNXTMIXOL-UHFFFAOYSA-M
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Description

Iodotributylstannane (ITBS) is an organostannane compound composed of an iodine atom attached to three butyl groups and one stannane group. It is an important reagent in organic synthesis, particularly in the synthesis of organometallic compounds. ITBS has been used in a variety of applications, ranging from pharmaceuticals to materials science.

Scientific Research Applications

  • Materials Science

    • Application : Iodine clocks offer untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
    • Method : The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics . The changes in iodine concentration can be associated with changes in pH and redox potential .
    • Results : The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications .
  • Ethnobotany

    • Application : Ethnobotany Research and Applications is a journal devoted to the rapid dissemination of current research in any areas related to Ethnobiology .
    • Method : The journal seeks manuscripts that are novel, integrative and written in ways that are accessible to a wide audience .
    • Results : This includes an array of disciplines (Biological and Social Sciences) concerned particularly with theoretical questions in the field of Ethnobiology that leads to practical applications .
  • Organic Chemistry

    • Application : Electrophilic iodination of alkenes .
    • Method : Aqueous H2O2 was used as the oxidant for the iodotransformation .
    • Results : This methodology established an environmentally friendly methodology for aerobic oxidative iodination of alkenes .
  • Peptide Applications

    • Application : Peptides have found their places in biochemistry, molecular biology, and immunology . They are used in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .
    • Method : Peptides are relatively easy to synthesize and can be readily characterized . They can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
    • Results : The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications . They have yielded billions of USDs and are expected to be beneficial for human therapeutics, diagnostics, treatments, as well as nanotechnology, food safety and food quality .
  • Oxidation Reactions with Iodine(V)-Based Oxidants

    • Application : Various iodine (V) reagents including IBX and DMP have been used as oxidants in organic synthesis either in stoichiometric or in catalytic amounts .
    • Method : Hypervalent iodine reagents are potential oxidants due to their excellent oxidizing and electrophilic properties . They are non-toxic, easy to handle, high reactivity and stability, combined with good site selectivity and broad applicability in several synthetic transformations .
    • Results : The application of these reagents has been successfully expanded to organocatalysis, C−H bond functionalization, stereoselective synthesis and photochemical reactions .
  • Novel Hypervalent Iodine(III/V) Oxidant

    • Application : The reaction of o-nitroiodobenzene and mCPBA in acetic acid was found to afford a novel hypervalent iodine compound .
    • Method : The nitro groups at the ortho phenyl positions were found to be crucial in stabilizing this uncommon structure .
    • Results : This novel hypervalent iodine(III/V) oxidant is proved to be effective in realizing the oxidation reactions .
  • Biomedical Applications of Multi-Walled Carbon Nanotubes (MWCNTs)

    • Application : MWCNTs have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment and nanotechnology applications in devices, and optics .
    • Method : MWCNTs are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics . As the manufacturing and usage of MWCNTs rises, the likelihood of exposure to MWCNTs, whether directly or indirectly, is higher in the general population .
    • Results : Available data demonstrates unequivocally that nanotubes may, in some circumstances, pass membrane barriers and enter the organ which may lead to adverse consequences such as inflammatory and fibrotic responses .
  • Hypervalent Iodine(III)‐Catalysed Enantioselective α‐Acetoxylation

    • Application : The synthesis of enantioenriched α-oxygenated carbonyl compounds represents a highly relevant transformation mediated by hypervalent iodine chemistry .
    • Method : Their synthetic applications include alkene functionalisations, oxidations of sulfides, phenolic oxidations and rearrangement reactions .
    • Results : This novel hypervalent iodine(III/V) oxidant is proved to be effective in realizing the oxidation reactions .

properties

IUPAC Name

tributyl(iodo)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223653
Record name Stannane, iodotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodotributylstannane

CAS RN

7342-47-4
Record name Tributyltin iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7342-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, iodotributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, iodotributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyltin iodide
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Synthesis routes and methods

Procedure details

In a Stille coupling reaction, 1-bromo-4-iodobenzene and allyltri-n-butyltin were reacted to yield Compound 1. Thus, tetrakistriphenylphosphine palladium(0) (1.976 g, 1.710×10−3 mol) was weighed out in a nitrogen-filled glove box and transferred to a Schlenk line. Allyltri-n-butyltin (10.60 mL, 3.419×10−2 mol) and 1-bromo-4-iodobenzene (9.680 g, 3.422×10−2 mol) were added along with 115 mL distilled, degassed 1,4-dioxane to yield a yellow reaction mixture that darkened to orange as the reaction progressed. The reaction mixture was stirred at 70° C. for 46 h until analysis by TLC (hexanes) and GC/MS showed that reaction was complete. The mixture was next cooled to room temperature, filtered through Celite (rinsing with hexanes), and resulting solution washed with both hexanes and water, to remove PPh3. Then the organic portion was dried over MgSO4. Filtration through Celite and removal of the solvent in a rotary evaporator at <75° C. yielded an orange oil. Column chromatography on silica gel with hexanes as eluant afforded only Compound 1 and tri-n-butyltin iodide. These were separated via vacuum distillation at 160 mTorr, where Compound 1 distills at about 50° C. (never exceed 75° C., which can potentially cause allyl group isomerization) as a clear colorless oil (2.810 g, 42% yield). GC/MS: single peak; m/z (rel. intensity) 198 (M+, 46), 196 (M+, 46), 117 (100), 115 (86). 1H NMR (CDCl3): δ7.41 (d, J=8.5 Hz, 2H), 7.07 (d, J=8.0 Hz, 2H), 5.90 (m, 1H), 5.09 (m, 2H), 3.36 (d, J=7.0 Hz, 2H).
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
1.976 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
9.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
10
Citations
M Kotora, M Hácek, B Ameduri, B Boutevin - Journal of fluorine chemistry, 1994 - Elsevier
… Because of their immiscibility, perfluoroalkylated alcohols 26-30 and iodotributylstannane separate easily. Use of only a catalytic amount of tributylstannane in the presence of an …
Number of citations: 52 www.sciencedirect.com
H Sun - 1997 - search.proquest.com
This project studied the role of the stannyl group in nucleophilic addition reactions of $\alpha $-stannyl substituted cyclic acetals in intra-and intermolecular reactions. The …
Number of citations: 2 search.proquest.com
T Sakaguchi, T Kobayashi, S Hatano… - Chemistry–An Asian …, 2009 - Wiley Online Library
… Furthermore, we found that iodotributylstannane, a byproduct of the Stille coupling, is essential for the success of the Schiff base formation/electrocyclization process in Scheme 4, which …
Number of citations: 25 onlinelibrary.wiley.com
Q Liu, X Dong, J Li, J Xiao, Y Dong, H Liu - ACS Catalysis, 2015 - ACS Publications
Transformations involving Pd(I) and Pd(III) have received growing attention over the past few years, providing various methodologies for the construction of numerous carbocyclic and …
Number of citations: 158 pubs.acs.org
V Bohacova, M Seres, L Pavlikova, S Kontar, M Cagala… - Molecules, 2018 - mdpi.com
The acceleration of drug efflux activity realized by plasma membrane transporters in neoplastic cells, particularly by P-glycoprotein (P-gp, ABCB1 member of the ABC transporter family), …
Number of citations: 11 www.mdpi.com
R Skoda-Földes, L Kollár - Synthesis, 2006 - thieme-connect.com
… Although the reaction was almost complete, the yield of the tetrahydropyridazines was only 51% (compared to the amount of 1) due to the difficulties in removing iodotributylstannane, …
Number of citations: 8 www.thieme-connect.com
M Ibrahim-Ouali - Steroids, 2009 - Elsevier
… Although the reaction was almost complete, the yield of the tetrahydropyridazines was only 51% due to the difficulties in removing iodotributylstannane, obtained as a side product in the …
Number of citations: 36 www.sciencedirect.com
EJ Blumenthal - 2000 - search.proquest.com
… To conclude, we propose that the co-catalytic amounts ofeither pnitroiodobenzene or iodotributylstannane did not have an effect on the modified Stille homo-coupling reaction. The …
Number of citations: 2 search.proquest.com
S Matsubara, M Mitani, K Utimoto - Tetrahedron letters, 1987 - Elsevier
Alkenyl, allyl, and alkynylstannanes react with perfluoroalkyl iodides in the presence of a catalytic amount of Pd(PPh 3 ) 4 to give alkenes and alkynes bearing perfluoroalkyl group. …
Number of citations: 82 www.sciencedirect.com
NG Silva - 2015 - repositorio.unb.br
A incidência e a prevalência de sobrepeso e obesidade têm aumentado bastante nas últimas décadas, em quase todos os países. Este fenômeno não é explicado apenas por …
Number of citations: 4 repositorio.unb.br

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